molecular formula C8H8FNO4 B8769591 2-Fluoro-4-(methoxymethoxy)-1-nitrobenzene CAS No. 141097-09-8

2-Fluoro-4-(methoxymethoxy)-1-nitrobenzene

Cat. No.: B8769591
CAS No.: 141097-09-8
M. Wt: 201.15 g/mol
InChI Key: WTPHIMOJMXWEAB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethoxy)-1-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO4 and its molecular weight is 201.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

141097-09-8

Molecular Formula

C8H8FNO4

Molecular Weight

201.15 g/mol

IUPAC Name

2-fluoro-4-(methoxymethoxy)-1-nitrobenzene

InChI

InChI=1S/C8H8FNO4/c1-13-5-14-6-2-3-8(10(11)12)7(9)4-6/h2-4H,5H2,1H3

InChI Key

WTPHIMOJMXWEAB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-4-nitrophenol (10.0 g, 0.064 mol), dimethoxymethane (19.3 g, 0.255 mol) and N,N-dimethylformamide (6.0 g, 0.083 mol) in toluene is heated to 65° C., treated dropwise with phosphorus oxychloride (15.7 g, 0.102 mol), stirred at 90° C. for two hours, cooled to room temperature and poured into ice water which contains five mL of 50% sodium hydroxide solution. After the ice has melted, the mixture is extracted with ether. The organic extract is washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title product as a yellow liquid (4.0 g) which is identified by 1HNMR spectral analysis.
Quantity
10 g
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reactant
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19.3 g
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reactant
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6 g
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reactant
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solvent
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15.7 g
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reactant
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[Compound]
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ice water
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5 mL
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ice
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Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-nitrophenol (120 g) in N,N-dimethylformamide (500 mL) was added sodium hydride (oily, 60%) (22 g) under ice-cooling, and the mixture was stirred for 30 min. To the reaction solution was added chloromethyl methyl ether (64 mL) and the mixture was stirred for 1 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The obtained crude product was subjected to basic column chromatography (ethyl acetate) to give the title compound (98 g, yield 64%) as a yellow oil.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
22 g
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reactant
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Quantity
500 mL
Type
solvent
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64 mL
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reactant
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Yield
64%

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